What are the physicochemical properties of Schisandrin B?
What are the physicochemical properties of Schisandrin B?
An In-Depth Technical Guide to the Physicochemical Properties of Schisandrin B
Introduction
Schisandrin B is a bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] In contemporary pharmacological research, Schisandrin B has garnered significant attention for its diverse therapeutic potential, including hepatoprotective, antioxidant, anti-inflammatory, and antitumor activities.[3][4][5] A thorough understanding of its physicochemical properties is a fundamental prerequisite for researchers, scientists, and drug development professionals. These properties govern its behavior in biological systems, dictate formulation strategies, and form the basis for robust analytical method development.
This guide provides a comprehensive overview of the core physicochemical characteristics of Schisandrin B, offering field-proven insights and detailed methodologies to support ongoing research and development efforts.
Chemical Identity and Molecular Structure
The unambiguous identification of a compound is the cornerstone of scientific investigation. Schisandrin B is systematically identified by its chemical descriptors and unique structure.
-
IUPAC Name: 3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene[6]
-
CAS Number: 61281-37-6[6]
-
Chemical Family: Dibenzocyclooctadiene Lignan[8]
The molecule's structure, characterized by a dibenzocyclooctadiene core, is fundamental to its biological activity.
-
Canonical SMILES: CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3[6]
Core Physicochemical Properties
The physical properties of Schisandrin B directly influence its handling, formulation, and pharmacokinetic profile. Key quantitative data are summarized in the table below for ease of reference.
| Property | Value | Significance in Research & Development |
| Appearance | White flaky crystals[1][3] | Purity assessment and material handling. |
| Melting Point | 120-121°C[1][3] | A sharp melting point range is an indicator of high purity. |
| Molecular Weight | 400.46 g/mol [1][3] | Essential for all molarity-based calculations and stoichiometric analyses. |
| XLogP3 | 5.1[6][9][10] | Indicates high lipophilicity, suggesting good membrane permeability but poor aqueous solubility. |
| Boiling Point | 545.0 ± 50.0 °C (Predicted)[2] | Useful for understanding thermal stability under extreme conditions. |
| Density | 1.148 ± 0.06 g/cm³ (Predicted)[2][11] | Relevant for formulation and manufacturing processes. |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability. The high lipophilicity of Schisandrin B, as indicated by its high LogP value, results in a distinct solubility profile.
-
Aqueous Solubility: Schisandrin B is insoluble in water.[1][3][11] This property presents a significant challenge for developing aqueous-based formulations for in vitro and in vivo studies and necessitates the use of solubilizing agents or alternative delivery systems.
-
Organic Solvent Solubility: It is soluble in various organic solvents.[1] This is crucial for extraction from plant material, purification, and the preparation of stock solutions for experimental use.
The choice of solvent is paramount. For cell culture experiments, a high-concentration stock solution is typically prepared in DMSO and then diluted in the culture medium to a final concentration where the DMSO percentage is non-toxic to the cells (typically <0.5%).
Stability and Storage
Maintaining the chemical integrity of Schisandrin B is essential for reproducible experimental results.
-
Solid Form: As a solid, Schisandrin B should be stored sealed in a dry place at room temperature to prevent degradation.[1]
-
In Solution:
-
Organic Solvents: Stock solutions prepared in high-purity organic solvents like DMSO or ethanol are stable when stored at -80°C for up to one year.[11]
-
Aqueous Solutions: Due to limited stability and potential for hydrolysis, it is not recommended to store aqueous solutions of Schisandrin B for more than a day.[12]
-
Light Sensitivity: Solutions should be protected from light using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[12]
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and quantification of Schisandrin B.
-
UV-Visible (UV-Vis) Spectroscopy: Schisandrin B exhibits UV absorbance that is utilized for its detection in HPLC analysis. Common detection wavelengths are 220 nm and 225 nm.[13][14][15]
-
Infrared (IR) / Raman Spectroscopy: Vibrational spectroscopy provides a molecular fingerprint. The Raman spectrum of Schisandrin B powder shows several signature peaks, notably at 680, 714, and 1420 cm⁻¹.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for structural elucidation. Full ¹H and ¹³C NMR spectral data for Schisandrin B dissolved in DMSO have been published and are available in public databases, serving as a reference for confirming the identity and purity of new batches.[17]
-
Mass Spectrometry (MS): Mass spectrometry is critical for confirming molecular weight and for sensitive quantification in complex biological matrices. In electrospray ionization (ESI) mode, Schisandrin B forms a protonated molecular ion [M+H]⁺ at m/z 401.[18] The MS/MS fragmentation pattern is characteristic, showing losses of methyl (CH₃) and methoxy (OCH₃) groups, which is used for unambiguous identification in LC-MS/MS methods.[18]
Analytical Methodologies and Protocols
Accurate quantification of Schisandrin B is essential for quality control, pharmacokinetic studies, and mechanism-of-action investigations. The workflow for such analysis typically involves sample preparation followed by chromatographic separation and detection.
Caption: General workflow for the analytical quantification of Schisandrin B.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reversed-phase HPLC method with UV detection, suitable for quality control of raw materials and finished products.[13]
-
Instrumentation and Conditions:
-
HPLC System: A standard system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water.
-
Gradient Elution: A linear gradient of 50–74% acetonitrile from 0–10 min, followed by 74–75% from 25–37 min, and then 75–100% from 37–37.1 min, held at 100% until 55 min.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Detection Wavelength: 225 nm.[13]
-
Injection Volume: 20 µL.[13]
-
-
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of Schisandrin B reference standard.
-
Dissolve the standard in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution with methanol to create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) to construct a calibration curve.
-
-
Sample Preparation (Plant Material):
-
Accurately weigh the powdered plant material.
-
Add a known volume of methanol and extract using ultrasonication.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Protocol 2: Quantification by LC-MS/MS
This protocol provides a highly sensitive and specific method for determining Schisandrin B in biological matrices, such as cancer cells, for intracellular distribution studies.[19][20]
-
Instrumentation and Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Atlantis T3-C18 column (3 µm, 2.1 x 100 mm).[19][20]
-
Mobile Phase: A: 0.2% formic acid in water; B: Methanol.[19][20]
-
Gradient Elution: A typical gradient would start with a low percentage of B, rapidly increasing to a high percentage to elute the analyte. For example: 0–0.5 min, 0% to 90% B; hold at high % B for washing.[19]
-
-
Sample Preparation (Cell Lysate):
-
Harvest and lyse the cells.
-
Add an internal standard (e.g., warfarin) to the lysate.[19][20]
-
Perform protein precipitation by adding a threefold volume of ice-cold methanol.
-
Vortex thoroughly and centrifuge at high speed (e.g., 12,000 g) to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the LC-MS/MS system.
-
Conclusion
The physicochemical properties of Schisandrin B define its character as a promising but challenging natural product for drug development. Its dibenzocyclooctadiene lignan structure confers significant lipophilicity, resulting in poor aqueous solubility but good potential for crossing biological membranes. This profile necessitates careful consideration of formulation strategies to enhance bioavailability. The well-defined spectroscopic fingerprint (UV, MS, NMR) provides a robust foundation for its identification and quality control. Furthermore, established and sensitive analytical methods, particularly LC-MS/MS, are crucial for its accurate quantification in complex biological systems, enabling detailed pharmacokinetic, metabolism, and mechanistic studies. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively work with this potent bioactive molecule.
References
-
A comprehensive review of Schisandrin B's preclinical antitumor activity and mechanistic insights from network pharmacology - Frontiers. (2025, February 9). Frontiers. [Link]
-
Schisandrin B | C23H28O6 | CID 108130 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - NIH. (2023, June 6). National Center for Biotechnology Information. [Link]
-
Schisandrin B (Sch B) | C23H28O6 | CID 14515706 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - J-Stage. (n.d.). J-Stage. [Link]
-
(+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Schisandrin B Suppresses Colon Cancer Growth by Inducing Cell Cycle Arrest and Apoptosis: Molecular Mechanism and Therapeutic Potential | ACS Pharmacology & Translational Science. (n.d.). ACS Publications. [Link]
-
A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - ScienceOpen. (2023, June 6). ScienceOpen. [Link]
-
Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed. (2019, July 1). National Center for Biotechnology Information. [Link]
-
Investigation of in Vitro and in Vivo Metabolism of Schisandrin B from Schisandrae Fructus by Liquid Chromatography Coupled Electrospray Ionization Tandem Mass Spectrometry - Scirp.org. (n.d.). Scientific Research Publishing. [Link]
-
bmse001334 Schisandrin at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]
-
T2925-500mg | Schisandrin B [61281-37-6] Clinisciences. (n.d.). Clinisciences. [Link]
-
A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - MDPI. (n.d.). MDPI. [Link]
-
An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - Semantic Scholar. (2023, July 25). Semantic Scholar. [Link]
-
Comprehensive chemical analysis of Schisandra chinensis by HPLC-DAD-MS combined with chemometrics | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]
-
Metabolic profiling on the analysis of different parts of Schisandra chinensis based on UPLC-QTOF-MS with comparative bioactivity assays - Frontiers. (2022, November 27). Frontiers. [Link]
-
Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - MDPI. (2021, October 29). MDPI. [Link]
-
Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - NIH. (2016, May 19). National Center for Biotechnology Information. [Link]
-
Protective effect of Schizandrin B against damage of UVB irradiated skin cells depend on inhibition of inflammatory pathways - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC. (2020, March 14). National Center for Biotechnology Information. [Link]
-
Chemical structure of schisandrin B. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]
-
A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed. (2020, March 14). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. SCHIZANDRIN B | 61281-37-6 [chemicalbook.com]
- 3. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 4. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schisandrin B | C23H28O6 | CID 108130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorlab.com [biorlab.com]
- 9. Schisandrin B (Sch B) | C23H28O6 | CID 14515706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CliniSciences [clinisciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]
- 15. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bmse001334 Schisandrin at BMRB [bmrb.io]
- 18. Investigation of in Vitro and in Vivo Metabolism of Schisandrin B from Schisandrae Fructus by Liquid Chromatography Coupled Electrospray Ionization Tandem Mass Spectrometry [scirp.org]
- 19. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
